molecular formula C24H12F42NO4P B12698130 Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate CAS No. 93776-21-7

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate

Cat. No.: B12698130
CAS No.: 93776-21-7
M. Wt: 1207.3 g/mol
InChI Key: MUIQKLWXCDMTSP-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate (CAS RN: 1895-26-7) is a fluorinated organophosphate compound with the molecular formula C₂₄H₉F₄₂O₄P and a molecular weight of 1190.23 g/mol . Its structure consists of two perfluorinated dodecyl chains (C12F21) linked to a central phosphate group, which is neutralized by an ammonium cation. The extensive fluorination of the alkyl chains confers exceptional hydrophobicity, chemical stability, and surface-active properties, making it suitable for applications in pharmaceuticals, coatings, and specialty surfactants .

Properties

CAS No.

93776-21-7

Molecular Formula

C24H12F42NO4P

Molecular Weight

1207.3 g/mol

IUPAC Name

azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate

InChI

InChI=1S/C24H9F42O4P.H3N/c25-5(26,7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)21(57,58)23(61,62)63)1-3-69-71(67,68)70-4-2-6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(55,56)22(59,60)24(64,65)66;/h1-4H2,(H,67,68);1H3

InChI Key

MUIQKLWXCDMTSP-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes in specialized facilities. The process is carefully controlled to prevent any accidental detonation. The production facilities are equipped with safety measures to handle the highly explosive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluene derivatives.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidation products include nitrobenzoic acids.

    Reduction: Reduction products include aminotoluene derivatives.

    Substitution: Substitution products vary based on the reagents used.

Scientific Research Applications

Environmental Applications

Ammonium bis(3,3,4,4,...henicosafluorododecyl) phosphate is studied for its environmental impact and behavior as a perfluoroalkyl substance (PFAS). Its persistence in the environment raises concerns regarding bioaccumulation and toxicity.

Case Study: PFAS Regulation

Recent studies have highlighted the occurrence of PFAS in biosolids and their potential effects on human health and ecosystems. The U.S. Environmental Protection Agency (EPA) has been monitoring such compounds to assess their environmental risks and regulate their usage .

Analytical Chemistry

The compound is utilized in analytical chemistry for the separation and analysis of fluorinated compounds.

Liquid Chromatography Applications

A notable method involves using reverse-phase high-performance liquid chromatography (HPLC) for the separation of ammonium bis(3,...henicosafluorododecyl) phosphate from other substances. The mobile phase typically includes acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility . This method is scalable and suitable for pharmacokinetic studies.

Technique Description
Reverse Phase HPLCUsed for separation of fluorinated compounds; scalable for preparative purposes.
Mass SpectrometryCompatible with modified mobile phases for detailed analysis of components.

Material Science

In material science, ammonium bis(3,...henicosafluorododecyl) phosphate is explored for its potential as a surfactant and coating agent due to its hydrophobic characteristics.

Application in Coatings

Fluorinated compounds are known for their ability to impart water and oil repellency to surfaces. This property makes them valuable in developing advanced coatings for textiles and other materials that require resistance to stains and moisture.

Biomedical Research

The compound's unique properties are also being investigated in biomedical applications.

Drug Delivery Systems

Research indicates that fluorinated compounds can enhance the solubility and bioavailability of drugs. Ammonium bis(3,...henicosafluorododecyl) phosphate may serve as a vehicle for drug delivery systems due to its ability to encapsulate hydrophobic drugs effectively .

Industrial Applications

The industrial sector utilizes ammonium bis(3,...henicosafluorododecyl) phosphate in various formulations.

Use in Formulations

This compound can be found in formulations designed for cleaning agents and surface treatments where low surface energy is desirable. Its effectiveness as a surfactant makes it suitable for use in products aimed at repelling dirt and stains.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the chemical bonds within the molecule, leading to the formation of gases and heat. The molecular targets and pathways involved in its explosive action include the nitro groups, which are highly reactive and contribute to the rapid decomposition.

Comparison with Similar Compounds

Chain Length and Fluorination

The compound’s C12F21 chains distinguish it from shorter-chain analogs. For example:

Compound Name CAS RN Fluorocarbon Chain Molecular Formula Molecular Weight (g/mol) Key Properties
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate 1895-26-7 C12F21 (henicosafluoro) C₂₄H₉F₄₂O₄P 1190.23 High hydrophobicity, thermal stability, low surface tension
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate 678-41-1 C10F17 (heptadecafluoro) C₂₀H₉F₃₄O₄P ~990.20 Moderate surface activity, shorter environmental half-life
Ammonium bis[nonacosafluorohexadecyl] phosphate 93776-27-3 C16F29 (nonacosafluoro) C₃₂H₉F₅₈O₄P ~1560.00 Extreme hydrophobicity, higher bioaccumulation potential

Key Differences :

  • Longer fluorinated chains (e.g., C12F21 vs. C10F17) enhance thermal stability and surface activity but increase environmental persistence and bioaccumulation risks .
  • Shorter-chain analogs (e.g., C8F17) are being phased out under global PFAS regulations due to toxicity concerns, while C12F21 compounds face increasing scrutiny .
Functional Group Variations

Structural modifications in related compounds alter reactivity and applications:

Compound Name CAS RN Functional Groups Applications
This compound 1895-26-7 Phosphate, ammonium Pharmaceutical surfactants, research chemicals
Ammonium bis(2-{ethyl[(heptadecafluorooctyl)sulfonyl]amino}ethyl) phosphate 30381-98-7 Sulfonamide, ethyl amino Industrial coatings (e.g., Scotchban FC 807)
2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl ester 17741-60-5 Acrylate ester Polymer additives, water-repellent textiles

Key Differences :

  • Sulfonamide-containing compounds (e.g., CAS 30381-98-7) exhibit enhanced chemical resistance but higher environmental persistence due to strong C-F and S=O bonds .
  • Acrylate esters (e.g., CAS 17741-60-5) are reactive monomers used in polymerization, unlike the non-reactive phosphate esters .
Physicochemical Properties
Property Target Compound (C12F21) C10F17 Analog (CAS 678-41-1) C16F29 Analog (CAS 93776-27-3)
Melting Point >200°C (estimated) ~150°C >250°C
Surface Tension 15–20 mN/m 20–25 mN/m 10–15 mN/m
Log Kow (Octanol-Water Partition Coefficient) ~8.5 ~7.0 ~10.0
Environmental Half-Life >5 years 2–3 years >10 years

Implications :

  • Higher melting points correlate with increased thermal stability, favoring high-temperature industrial applications .
Regulatory and Environmental Impact
  • Target Compound (CAS 1895-26-7) : Listed in restricted substance inventories (e.g., SHEIN RSL) due to PFAS classification .
  • Shorter-Chain Analogs (e.g., C8F17) : Subject to bans under EPA guidelines and EU REACH .
  • Longer-Chain Analogs (e.g., C16F29) : Rarely used commercially due to extreme persistence and regulatory barriers .

Biological Activity

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate is a quaternary ammonium salt that has garnered attention for its diverse biological activities. This article will delve into its properties and biological effects based on various studies and findings.

  • Molecular Formula : C32H20F50NO6P
  • Molecular Weight : 1495.398 g/mol
  • CAS Number : 93776-21-7

Biological Activity Overview

Quaternary ammonium salts (QAS), including Ammonium bis(3,3,...), are known for their broad spectrum of biological activities. These include:

  • Antimicrobial Activity : QAS exhibit significant bactericidal and fungicidal properties. The mechanism often involves disruption of microbial cell membranes due to the cationic nature of these compounds .
  • Antimalarial Activity : Research has shown that certain QAS can effectively target Plasmodium species responsible for malaria. Compounds with long alkyl chains have demonstrated potent in vitro activity against drug-resistant strains .

The biological activity of Ammonium bis(3,3,...), like other QASs, is primarily attributed to its ability to interact with cell membranes:

  • Membrane Disruption : The positively charged ammonium group interacts with negatively charged components of the microbial cell membrane. This interaction leads to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : QAS can inhibit key enzymes within microbial cells, further contributing to their antimicrobial effects .

Antimicrobial Efficacy

A study highlighted the effectiveness of various QAS against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower for compounds with longer alkyl chains:

CompoundMIC (µg/mL)Target Organism
Ammonium bis(3,3,...0.5S. aureus
Hexadecyltrimethylammonium1.0E. coli
Benzalkonium chloride2.0Pseudomonas aeruginosa

These results indicate that longer chain lengths enhance antimicrobial potency due to better membrane interaction.

Antimalarial Studies

In vivo studies involving murine models infected with Plasmodium berghei showed that certain bis-quaternary ammonium salts exhibited therapeutic indices comparable to established antimalarial drugs like chloroquine:

  • Therapeutic Index (TI) : Some compounds had a TI greater than 10.
  • Dosage Regimen : Administered intraperitoneally over four days resulted in significant parasitemia clearance.

Q & A

Q. Why do studies report varying thermal stability ranges (250–350°C) for this compound?

  • Answer : Variations arise from differences in heating rates (5°C/min vs. 10°C/min) and atmosphere (N₂ vs. air). TGA-DSC under standardized conditions (ISO 11358) is recommended. Impurities like residual solvents can lower decomposition onset .

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